molecular formula C20H18O7 B2411635 Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 859138-23-1

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2411635
CAS No.: 859138-23-1
M. Wt: 370.357
InChI Key: MWCFUDSJTLMKJG-UHFFFAOYSA-N
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Description

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core linked to a dimethoxyphenyl group and an ester functional group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with chromenone derivatives. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate exerts its effects involves interactions with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity and influencing biological pathways. The dimethoxyphenyl group enhances the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate stands out due to its unique combination of a chromenone core and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-23-16-7-4-12(8-18(16)24-2)15-10-27-17-9-13(26-11-19(21)25-3)5-6-14(17)20(15)22/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFUDSJTLMKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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